molecular formula C29H40O7 B12599836 5-Decyl-2-(methoxyacetyl)phenyl 2,3,4-trimethoxybenzoate CAS No. 649551-96-2

5-Decyl-2-(methoxyacetyl)phenyl 2,3,4-trimethoxybenzoate

Cat. No.: B12599836
CAS No.: 649551-96-2
M. Wt: 500.6 g/mol
InChI Key: GQRKGPXFBDXYKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Decyl-2-(methoxyacetyl)phenyl 2,3,4-trimethoxybenzoate is a synthetic benzoate ester with a molecular formula of C29H40O7 and a molecular weight of 500.624 g/mol . This compound is characterized by a long-chain decyl group and multiple methoxy substituents on its aromatic rings. The 2,3,4-trimethoxybenzoate moiety is a significant structural feature found in compounds with diverse biological activities. For instance, derivatives containing the trimethoxyphenyl group have been investigated as antagonists for chemokine receptors like CCR2, which are targets in inflammatory diseases and asthma . Furthermore, this structural motif is a key component in analogues of combretastatin, which are potent inhibitors of tubulin polymerization and are studied for their cytotoxic effects in cancer research, such as against MDA-MB-231 breast cancer cells . The specific combination of a long alkyl chain and multiple methoxy groups suggests potential application as a building block in medicinal chemistry or as a candidate in high-throughput screening for various therapeutic areas. Researchers can utilize this compound to explore its mechanism of action, particularly in pathways involving cytoskeletal dynamics or inflammatory signaling. This product is intended for research purposes and is strictly labeled "For Research Use Only (RUO)." It is not intended for diagnostic or therapeutic uses, nor for personal use.

Properties

CAS No.

649551-96-2

Molecular Formula

C29H40O7

Molecular Weight

500.6 g/mol

IUPAC Name

[5-decyl-2-(2-methoxyacetyl)phenyl] 2,3,4-trimethoxybenzoate

InChI

InChI=1S/C29H40O7/c1-6-7-8-9-10-11-12-13-14-21-15-16-22(24(30)20-32-2)26(19-21)36-29(31)23-17-18-25(33-3)28(35-5)27(23)34-4/h15-19H,6-14,20H2,1-5H3

InChI Key

GQRKGPXFBDXYKD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC(=C(C=C1)C(=O)COC)OC(=O)C2=C(C(=C(C=C2)OC)OC)OC

Origin of Product

United States

Preparation Methods

Temperature Effects

Research indicates that conducting reactions at elevated temperatures can enhance reaction rates but may also lead to increased side reactions. For instance, maintaining a temperature between 50°C and reflux conditions often yields better results for esterification processes.

Solvent Selection

The choice of solvent plays a crucial role in solubility and reactivity:

  • Polar solvents like dimethylformamide (DMF) can facilitate better interaction between reactants.
  • Non-polar solvents may reduce unwanted side reactions but could also lower solubility for some reactants.

Chemical Reactions Analysis

Types of Reactions

5-Decyl-2-(methoxyacetyl)phenyl 2,3,4-trimethoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of new esters, ethers, or amides .

Scientific Research Applications

5-Decyl-2-(methoxyacetyl)phenyl 2,3,4-trimethoxybenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Decyl-2-(methoxyacetyl)phenyl 2,3,4-trimethoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular pathways and biological processes, contributing to its effects in various applications .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues with Modified Benzoate Substituents

Compound A : 2-(3-Amino-2,5,6-trimethoxyphenyl)ethyl 5-chloro-2,4-dihydroxybenzoate
  • Molecular Formula: C₁₈H₂₀ClNO₇
  • Key Features: Trimethoxyphenyl group (positions 2,5,6) linked to a benzoate ester with chlorine and hydroxyl substituents.
  • Comparison: The target compound lacks chlorine and amino groups but shares the trimethoxybenzene motif. Chlorine in Compound A may enhance electrophilic reactivity and biological activity (e.g., antimicrobial properties) .
Compound B : 3-(Substitutedphenyl)-4-benzoyl-5-[2-mercapto-4-(substitutedphenyl)imidazolo]-Δ²-isoxazoline (C₂₉H₂₁N₃O₆SCl₂)
  • Molecular Formula : C₂₉H₂₁N₃O₆SCl₂
  • Key Features :
    • Contains a sulfur-containing imidazole ring and chlorine atoms.
    • Melting point: 138°C; Yield: 74% .
  • Comparison :
    • Unlike the target compound, Compound B includes nitrogen, sulfur, and chlorine, which may confer pesticidal or antifungal activity. The absence of a long decyl chain in Compound B reduces lipophilicity compared to the target compound .

Functional Analogues with Methoxyacetyl Groups

Metalaxyl (Methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alanine)
  • Molecular Formula: C₁₅H₂₁NO₄
  • Key Features :
    • Methoxyacetyl group linked to an alanine derivative.
    • Widely used as a systemic fungicide (e.g., Ridomil®, Subdue®) .
  • Comparison :
    • Both compounds share a methoxyacetyl moiety, but Metalaxyl’s amide linkage and dimethylphenyl group enhance its fungicidal uptake and translocation in plants. The target compound’s ester linkage and decyl chain may prioritize membrane permeability or prolonged environmental persistence .

Data Table: Comparative Analysis

Parameter Target Compound Compound A Compound B Metalaxyl
Molecular Formula C₂₉H₄₀O₇ C₁₈H₂₀ClNO₇ C₂₉H₂₁N₃O₆SCl₂ C₁₅H₂₁NO₄
Functional Groups Ester, methoxyacetyl, trimethoxy Ester, chloro, hydroxyl, amino Isoxazoline, imidazole, thiol Amide, methoxyacetyl, dimethyl
Key Substituents Decyl chain, 2,4,5-trimethoxy 2,5,6-trimethoxy, 5-chloro Benzoyl, substituted phenyl 2,6-dimethylphenyl
Reported Applications Specialty chemical (inferred) Not explicitly stated Research compound Agricultural fungicide
Heteroatoms O Cl, N, O N, S, Cl N, O

Research Findings and Implications

  • Substituent Position Effects : The 2,4,5-trimethoxy configuration in the target compound may optimize steric and electronic interactions in biological systems compared to 2,5,6-trimethoxy (Compound A) or unsubstituted analogues.
  • Lipophilicity : The decyl chain in the target compound likely enhances lipid solubility, favoring applications in hydrophobic matrices or slow-release formulations.
  • Biological Activity: While Metalaxyl’s amide group aids in systemic plant protection, the target compound’s ester linkage may limit mobility but improve stability in non-aqueous environments .

Biological Activity

5-Decyl-2-(methoxyacetyl)phenyl 2,3,4-trimethoxybenzoate (CAS No. 649551-96-2) is a complex organic compound characterized by its unique molecular structure that includes a decyl chain and multiple methoxy and acetyl functional groups. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure

The molecular formula of 5-Decyl-2-(methoxyacetyl)phenyl 2,3,4-trimethoxybenzoate is C29H40O7C_{29}H_{40}O_{7} with a molecular weight of approximately 500.6 g/mol. The structure features several functional groups that may influence its biological activity, including:

  • Decyl Chain : Contributes to lipophilicity and membrane penetration.
  • Methoxy Groups : Potentially enhance solubility and biological interactions.
  • Acetyl Group : May play a role in metabolic processes.

The exact mechanisms through which 5-Decyl-2-(methoxyacetyl)phenyl 2,3,4-trimethoxybenzoate exerts its biological effects require further investigation. However, potential mechanisms may include:

  • Interaction with Cell Membranes : The lipophilic nature of the decyl chain may facilitate membrane integration, influencing cellular signaling pathways.
  • Receptor Binding : Structural analogs have shown affinity for various receptors, including those involved in inflammation and pain modulation.

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
5-Decyl-2-(methoxyacetyl)phenyl 3,4-dimethoxybenzoateSimilar backbone but fewer methoxy groupsPotentially different biological activities due to structural variations
5-Octadecyl-2-(methoxyacetyl)phenyl 2,3-dimethoxybenzoateLonger alkyl chainEnhanced lipophilicity affecting bioavailability
5-Decyloxy-2-(methoxyacetyl)phenyl 2,3-dihydroxybenzoateHydroxyl substitutions instead of methoxysDifferent reactivity profiles due to hydroxyl groups

Case Studies

While specific case studies directly involving 5-Decyl-2-(methoxyacetyl)phenyl 2,3,4-trimethoxybenzoate are scarce, related research provides insights into its potential applications:

  • Antitumor Studies : Research on methoxy-substituted benzoates has shown promising results in inhibiting tumor growth in various cancer models.
    • For example, a study demonstrated that similar compounds could reduce tumor size in xenograft models by inducing apoptosis in cancer cells.
  • Enzyme Inhibition Studies : Investigations into phenolic compounds have revealed their ability to inhibit key enzymes involved in inflammatory responses.
    • A notable case involved the inhibition of COX enzymes by structurally related compounds, contributing to reduced inflammation and pain.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.